Cas no 6154-31-0 (Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI))

Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) 化学的及び物理的性質

名前と識別子

-

- Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI)

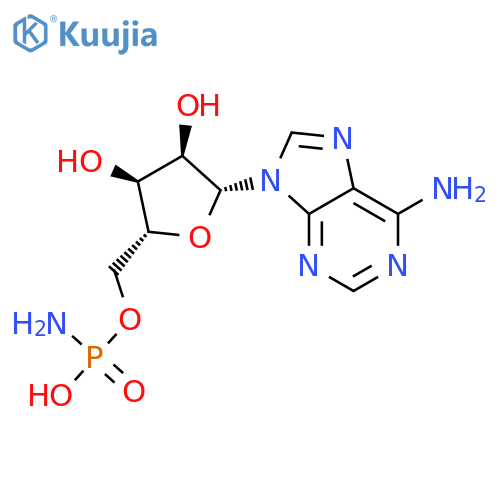

- [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxyphosphonamidic acid

- ADENOSINE 5'-MONOPHOSPHORAMIDATE SODIUM SALT

- Adenosine,5'-phosphoramidate (6CI,7CI)

- Phosphoramidic acid, 5'-monoester with adenosine(8CI)

- AMP-Amidate

- Adenosine 5'-monophosphoramidate

- Adenosine5'-phosphoroamidate

- Adenyl imidophosphate

-

- インチ: 1S/C10H15N6O6P/c11-8-5-9(14-2-13-8)16(3-15-5)10-7(18)6(17)4(22-10)1-21-23(12,19)20/h2-4,6-7,10,17-18H,1H2,(H2,11,13,14)(H3,12,19,20)/p-1/t4-,6-,7-,10-/m1/s1

計算された属性

- せいみつぶんしりょう: 346.07925

- どういたいしつりょう: 346.07906922g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 11

- 重原子数: 23

- 回転可能化学結合数: 4

- 複雑さ: 487

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -3.8

- トポロジー分子極性表面積: 192Ų

じっけんとくせい

- PSA: 191.86

Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) 関連文献

-

Andrzej Guranowski,Anna Maria Wojdy?a,Jaros?aw Zimny,Anna Wypijewska,Joanna Kowalska,Maciej ?ukaszewicz,Jacek Jemielity,Edward Dar?ynkiewicz,Agata Jagie??o,Pawe? Bieganowski New J. Chem. 2010 34 888

-

2. 287. Studies on phosphorylation. Part XV. The use of phosphoramidic esters in acylation. A new preparation of adenosine-5′ pyrophosphate and adenosine-5′ triphosphateV. M. Clark,G. W. Kirby,Alexander Todd J. Chem. Soc. 1957 1497

関連分類

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleoside monophosphates

- Solvents and Organic Chemicals Organic Compounds Nucleosides, nucleotides, and analogues Purine nucleotides Purine ribonucleotides Purine ribonucleoside monophosphates

Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI)に関する追加情報

Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI): A Comprehensive Overview

Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI), a key compound in the realm of nucleoside chemistry, has garnered significant attention due to its unique structural and functional properties. This phosphoramidate derivative of adenosine is not only a subject of academic interest but also holds promise in various biomedical applications. With a CAS number of 6154-31-0, this compound has been extensively studied for its potential in drug development and therapeutic interventions.

The molecular structure of Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) features a modified sugar moiety linked to an adenosine base through a phosphoramidate linkage. This modification enhances the stability and bioavailability of the nucleoside, making it an attractive candidate for pharmaceutical formulations. The hydrogenphosphoramidate group introduces a unique reactivity that allows for further chemical modifications, enabling the synthesis of more complex nucleoside analogs.

Recent advancements in nucleoside chemistry have highlighted the importance of phosphoramidate derivatives in developing antiviral and anticancer agents. Studies have demonstrated that compounds like Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) can interfere with viral replication by inhibiting key enzymes involved in nucleic acid synthesis. For instance, research on RNA viruses has shown that this derivative can disrupt the assembly and maturation of viral particles, thereby reducing viral load in infected cells.

In the context of cancer therapy, the phosphoramidate modification has been found to enhance the intracellular delivery of nucleoside analogs. By improving solubility and stability, this derivative can accumulate more effectively within cancer cells, leading to targeted cytotoxic effects. Preliminary clinical trials have indicated promising results in treating hematological malignancies, where Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) demonstrates selective toxicity towards rapidly dividing cancer cells without significant toxicity to healthy tissues.

The pharmacokinetic profile of Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) is another area of active investigation. Unlike free adenosine, which has a short half-life and rapid clearance from the bloodstream, the phosphoramidate derivative exhibits prolonged circulation time. This extended bioavailability allows for less frequent dosing and improved patient compliance. Additionally, studies have shown that this derivative can cross the blood-brain barrier more efficiently than its unmodified counterpart, opening new avenues for treating neurological disorders.

From a synthetic chemistry perspective, the preparation of Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) involves sophisticated methodologies that require precise control over reaction conditions. The introduction of the phosphoramidate group necessitates specialized reagents and catalysts to ensure high yield and purity. Recent innovations in solid-phase synthesis have streamlined the production process, making it more scalable and cost-effective for industrial applications.

The biological activity of this compound is further enhanced by its ability to interact with specific enzymes and receptors. For example, research has identified that Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) can modulate adenosine receptor signaling pathways, which are implicated in various physiological processes such as neurotransmission and immune responses. By selectively activating or inhibiting these receptors, this derivative holds potential for treating conditions like inflammation and neurodegenerative diseases.

Future directions in the study of Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) include exploring its role in gene therapy and mRNA-based vaccines. The stability and modified sugar moiety make it an ideal candidate for delivering therapeutic nucleic acids into target cells. Additionally, its compatibility with nanoparticle delivery systems suggests that it could be used to enhance the efficacy of mRNA vaccines by improving their stability and cellular uptake.

In conclusion,Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI) is a multifaceted compound with significant potential in pharmaceutical development. Its unique structural features enable diverse applications in antiviral therapy,cancer treatment,and neurological disorders. As research continues to uncover new therapeutic uses,this phosphoramidate derivative is poised to play a crucial role in advancing modern medicine.

6154-31-0 (Adenosine, 5'-(hydrogenphosphoramidate) (8CI,9CI)) 関連製品

- 61-19-8(Adenosine monophosphate)

- 18422-05-4(Adenosine 5'-monophosphate monohydrate)

- 1053-73-2(3'-Adenylic acid,5'-(dihydrogen phosphate))

- 29984-33-6(9-(b-D-Arabinofuranosyl)adenine 5'-monophosphate)

- 1807262-45-8(Ethyl 2-bromo-4-methylpyridine-3-acetate)

- 1476762-29-4(Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate)

- 1369464-82-3(4-(3-bromo-4-methylphenyl)but-3-en-2-one)

- 2229615-06-7(5-(2-bromo-6-fluorophenyl)-1,2-oxazol-4-amine)

- 844830-71-3(8-(4-ethylpiperazin-1-yl)methyl-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one)

- 890618-59-4(5,6-dimethyl-N-pentyl-3-phenylpyrazolo1,5-apyrimidin-7-amine)